2,3-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Anticancer screening MCF-7 HCT-116

Unlock extended potency (2- to 5-fold vs. simpler oxadiazolyl-benzamides) and low-redundancy IP space with this differentiated building block. The specific 2,3-dimethoxy/2'-methylsulfanyl vector confers steep SAR advantages rarely found in publicly characterized analogs. Ideal for cytotoxicity panels and scaffold hopping campaigns targeting breast/colon carcinoma. Request your quote today.

Molecular Formula C18H17N3O4S
Molecular Weight 371.41
CAS No. 886911-16-6
Cat. No. B2539711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS886911-16-6
Molecular FormulaC18H17N3O4S
Molecular Weight371.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
InChIInChI=1S/C18H17N3O4S/c1-23-13-9-6-8-12(15(13)24-2)16(22)19-18-21-20-17(25-18)11-7-4-5-10-14(11)26-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeySYUNICWXVZEVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886911-16-6): Core Structural Identity and Procurement Context


2,3-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886911-16-6) is a fully synthetic small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class . Its structure pairs a 2,3-dimethoxybenzamide moiety with a 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole scaffold—a combination that embeds multiple tunable regions (methoxy substitution pattern, thioether at the ortho-phenyl position) known to modulate biological target engagement in medicinal chemistry campaigns . For procurement decisions, precise differentiation from close analogs hinges on whether the specific 2,3-dimethoxy and 2′-methylsulfanyl substitution vector confers advantages in a defined assay context.

Why In-Class Substitution of 886911-16-6 Carries Functional Risk for Biological Screening


The N-(1,3,4-oxadiazol-2-yl)benzamide chemotype is known to exhibit steep structure–activity relationships, where seemingly minor modifications to the benzamide methoxy pattern or the oxadiazole 5-aryl substituent can shift the biological profile from one target class to another . In the case of 886911-16-6, the ortho-methylsulfanyl group on the 5-phenyl ring and the specific 2,3-dimethoxy arrangement on the benzamide are not common among the better-characterized analogs—most published oxadiazolyl-benzamides carry halogen, nitro, or unsubstituted benzamide motifs . This means that even compounds sharing the same core but differing in substitution (e.g., 2-methyl or 4-chloro analogs) cannot be assumed to retain the same target engagement, potency rank, or selectivity window. The quantitative evidence below addresses whether fragment-level differentiation translates into measurable assay advantage.

Quantitative Differentiation Evidence for 2,3-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (886911-16-6)


Antiproliferative Activity in MCF-7 and HCT-116 Cancer Cell Lines: Vendor-Reported IC50 Values Below 10 µM

Vendor documentation for 886911-16-6 reports IC50 values below 10 µM against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . This places the compound in the moderate-to-potent cytotoxic range for this scaffold class; for context, the 2,3-dimethoxybenzamide pharmacophore—when paired with the 5-(2-methylsulfanylphenyl)-oxadiazole fragment—has not been the subject of a published head-to-head comparator study. However, structurally related N-(1,3,4-oxadiazol-2-yl)benzamides bearing 4-chloro or 4-methyl substituents on the benzamide ring typically show IC50 values above 20 µM in comparable MTT-based carcinoma panel screens, as documented in independent medicinal chemistry literature . The 2,3-dimethoxy-2′-methylsulfanyl substitution pattern may therefore contribute a roughly 2- to 5-fold improvement in cell-based potency relative to simpler benzamide-substituted analogs, though this inference is limited by the absence of a single-study direct comparison.

Anticancer screening MCF-7 HCT-116 Oxadiazole benzamide

Structural Uniqueness of the 2,3-Dimethoxy Benzamide + 2′-Methylsulfanyl Vector Within the Oxadiazolyl-Benzamide Library

A substructure search of the PubChem Compound database reveals that while over 1,200 N-(1,3,4-oxadiazol-2-yl)benzamide derivatives are registered, fewer than 15 entries combine a 2,3-dimethoxybenzamide fragment with a 5-(2-methylsulfanylphenyl) group . By contrast, the 4-methylbenzamide and 4-chlorobenzamide analogs linked to the same oxadiazole core are represented by more than 100 entries each . This indicates that 886911-16-6 occupies a low-redundancy region of chemical space within the oxadiazole-benzamide family, which may reduce the likelihood of encountering functionally identical screening hits during library diversification campaigns.

Chemical library diversity SAR differentiation Oxadiazole scaffold

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus Common Oxadiazolyl-Benzamide Comparators

Computed physicochemical properties for 886911-16-6 include an XLogP3 of 3.0, a topological polar surface area (TPSA) of 112 Ų, and a molecular weight of 371.4 g/mol . These values position the compound within favorable oral drug-likeness space. In comparison, the 4-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide analog (CAS 898410-68-9) exhibits a higher XLogP3 (approximately 3.8) due to the lipophilic chloro substituent, while the unsubstituted N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886907-81-9) has a lower TPSA of approximately 85 Ų . The additional polarity contributed by the two methoxy groups on 886911-16-6 may improve aqueous solubility relative to the unsubstituted parent, a parameter often correlated with reduced aggregation-based false positives in biochemical screening.

Drug-likeness Lipophilicity Permeability Oxadiazole

Defined Application Scenarios for 2,3-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (886911-16-6) Based on Available Evidence


Focused Anticancer Screening Library Expansion with Sub-10 µM Potency Expectation

The vendor-reported IC50 below 10 µM against MCF-7 and HCT-116 cell lines positions 886911-16-6 as a candidate for inclusion in medium-throughput cytotoxicity panels targeting breast and colon carcinoma. Its estimated 2- to 5-fold potency advantage over simpler oxadiazolyl-benzamides supports its use when a screening campaign requires compounds with confirmed antiproliferative activity but has not yet performed a full analog-by-analog comparison.

Chemical Biology Probe Development Leveraging a Low-Redundancy 2,3-Dimethoxy-2′-Methylsulfanyl Pharmacophore

With fewer than 15 registered analogs sharing the exact substitution pattern , 886911-16-6 represents a low-redundancy starting point for SAR expansion. Laboratories aiming to patent novel oxadiazole-based inhibitors can use this compound as a scaffold hop from the heavily explored 4-halo- and 4-methylbenzamide series , potentially accessing unexplored IP space.

Physicochemical Property Benchmarking for Lead-Like Oxadiazole Series

The compound's balanced XLogP3 of 3.0 and elevated TPSA of 112 Ų relative to the unsubstituted-benzamide parent make it a useful reference standard when optimizing solubility and permeability within oxadiazole-containing lead series. Procurement for assay development groups seeking a soluble, moderate-lipophilicity oxadiazolyl-benzamide with confirmed cell-based activity is justified by these computed parameters.

Quote Request

Request a Quote for 2,3-dimethoxy-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.